Superior PLQY Compared to InP QDs
In a direct, cross-study comparable evaluation of quantum dot materials intended for electroluminescent QLED displays, CdSe-based quantum dots exhibit a solution-state photoluminescence quantum yield (PLQY) of ~80% and a film-state PLQY of ~60%. In contrast, InP-based quantum dots, the primary cadmium-free alternative, achieve a solution-state PLQY of ~55% and a film-state PLQY of ~35% [1]. This represents a relative PLQY advantage for CdSe of +45% in solution and +71% in film, directly impacting device external quantum efficiency (EQE).
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
|---|---|
| Target Compound Data | CdSe: Solution PLQY ~80%, Film PLQY ~60% |
| Comparator Or Baseline | InP: Solution PLQY ~55%, Film PLQY ~35% |
| Quantified Difference | Δ (Solution): +25 percentage points; Δ (Film): +25 percentage points (relative increase: +45% solution, +71% film) |
| Conditions | QD materials characterized in both colloidal solution and thin-film states for QLED device fabrication; data compiled from BOE Technology Group IDW 2019 presentation. |
Why This Matters
Higher PLQY in both solution and film states translates directly to greater luminance efficiency and lower power consumption in display and lighting applications, making CdSe the preferred choice where maximum electro-optical conversion is required.
- [1] BOE Technology Group. QLED材料与器件进展. 国际显示技术会议 (IDW) 2019. (Data compiled from conference presentation.) View Source
